7-Hydroxy Debrisoquin
Overview
Description
7-Hydroxy Debrisoquin is a derivative of debrisoquine, a compound known for its role in pharmacogenetic studies. Debrisoquine is an antihypertensive drug that is frequently used for phenotyping the cytochrome P450 2D6 enzyme, a drug-metabolizing enzyme . The hydroxylation of debrisoquine to form this compound is a key metabolic pathway, making this compound significant in the study of drug metabolism and enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy Debrisoquin typically involves the hydroxylation of debrisoquine. This can be achieved through various methods, including enzymatic reactions using cytochrome P450 2D6 or chemical hydroxylation using reagents such as hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic processes where debrisoquine is exposed to cytochrome P450 2D6 in bioreactors. This method ensures high specificity and yield of the hydroxylated product .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy Debrisoquin primarily undergoes oxidation reactions. The hydroxyl group can be further oxidized to form various metabolites. It can also participate in substitution reactions where the hydroxyl group is replaced by other functional groups under specific conditions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, cytochrome P450 2D6 enzyme.
Substitution: Halogenating agents, strong acids or bases.
Major Products Formed: The major products formed from the reactions of this compound include various oxidized metabolites and substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
7-Hydroxy Debrisoquin is extensively used in scientific research, particularly in the fields of pharmacogenetics and drug metabolism. Its primary application is in the phenotyping of the cytochrome P450 2D6 enzyme, which is crucial for understanding individual variations in drug metabolism . Additionally, it is used in studies related to enzyme kinetics, drug-drug interactions, and the development of personalized medicine .
In biology and medicine, this compound serves as a biomarker for the activity of cytochrome P450 2D6, aiding in the diagnosis of metabolic disorders and the optimization of drug therapy . In the industry, it is used in the development and testing of new pharmaceuticals, ensuring that drugs are metabolized efficiently and safely .
Mechanism of Action
The mechanism of action of 7-Hydroxy Debrisoquin involves its interaction with the cytochrome P450 2D6 enzyme. It acts as a substrate for this enzyme, undergoing hydroxylation to form various metabolites . This interaction helps in understanding the enzyme’s activity and its role in drug metabolism. The molecular targets include the active site of cytochrome P450 2D6, where the hydroxylation reaction occurs .
Comparison with Similar Compounds
Debrisoquine: The parent compound, used for phenotyping cytochrome P450 2D6.
Guanethidine: Another antihypertensive drug with similar pharmacological effects.
Guanoxan and Guanadrel: Compounds with similar guanidine structures and pharmacological properties.
Uniqueness: 7-Hydroxy Debrisoquin is unique due to its specific role in the hydroxylation pathway of debrisoquine metabolism. This makes it a valuable tool in pharmacogenetic studies and drug metabolism research .
Biological Activity
7-Hydroxy Debrisoquin is a significant metabolite of the antihypertensive drug debrisoquine, primarily known for its role as a substrate for the cytochrome P450 2D6 (CYP2D6) enzyme. This compound serves as a crucial biomarker in pharmacogenetics, particularly in understanding individual variations in drug metabolism and optimizing drug therapy.
This compound is produced through the hydroxylation of debrisoquine by CYP2D6. This enzymatic reaction converts debrisoquine into 7-hydroxydebrisoquin, which can further undergo oxidation and glucuronidation, leading to various metabolites. The compound's interaction with CYP2D6 is vital for determining metabolic phenotypes, which influence drug efficacy and safety.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Substrate for CYP2D6 : It acts as a substrate for the CYP2D6 enzyme, which is responsible for the metabolism of many drugs.
- Biomarker for Metabolic Disorders : Its levels can indicate the activity of CYP2D6, aiding in diagnosing metabolic disorders and personalizing medication regimens.
- Pharmacogenetic Studies : Variations in the metabolism of this compound are linked to genetic polymorphisms in the CYP2D6 gene, affecting how individuals respond to medications metabolized by this pathway.
Research Findings
Several studies highlight the importance of this compound in pharmacogenetics:
- Phenotyping Studies : Research has shown that individuals with different CYP2D6 genotypes exhibit varying excretion patterns of this compound after administration of debrisoquine. For instance, extensive metabolizers (EMs) excrete significantly higher amounts compared to poor metabolizers (PMs) .
- Clinical Implications : A study demonstrated that measuring the metabolic ratio of debrisoquine to its hydroxylated forms could serve as a reliable index for assessing CYP2D6 activity in patients undergoing pharmacotherapy .
- Case Studies : In a clinical setting, a case study involving a healthy adult volunteer revealed that the micromethod for quantifying debrisoquine and its metabolites was effective in routine phenotyping, highlighting its applicability in personalized medicine .
Data Tables
Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) |
---|---|---|
Excretion of this compound (%) | 3.1 - 27.6% | 0 - 2.1% |
Genotype | CYP2D6*1/*1 | CYP2D6*4/*4 |
Properties
IUPAC Name |
7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-10(12)13-4-3-7-1-2-9(14)5-8(7)6-13/h1-2,5,14H,3-4,6H2,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVRXMHGWNGANF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)O)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857743 | |
Record name | 7-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70746-06-4 | |
Record name | 3,4-Dihydro-7-hydroxy-2(1H)-isoquinolinecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70746-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.